molecular formula C12H14F2O2 B7874751 6-(2,3-Difluorophenoxy)hexan-2-one

6-(2,3-Difluorophenoxy)hexan-2-one

Katalognummer: B7874751
Molekulargewicht: 228.23 g/mol
InChI-Schlüssel: SQXUETQMCPFNSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,3-Difluorophenoxy)hexan-2-one is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and chemical biology. It features a hexan-2-one chain linked to a 2,3-difluorophenoxy group, a structure that suggests potential as a synthetic intermediate or building block for more complex molecules. Researchers may utilize this compound in the design and synthesis of novel chemical entities, where the difluorophenoxy moiety can influence electronic properties, lipophilicity, and metabolic stability. As a key intermediate, it could be applicable in projects aimed at developing small-molecule probes for biological systems or in early-stage pharmaceutical development. The compound is provided as a high-purity material to ensure reliable and reproducible experimental results. This compound is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

6-(2,3-difluorophenoxy)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-9(15)5-2-3-8-16-11-7-4-6-10(13)12(11)14/h4,6-7H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXUETQMCPFNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Williamson Ether Synthesis: Alkylation of 2,3-Difluorophenol

The Williamson ether synthesis remains the most widely reported method for constructing the phenoxy-hexan-2-one framework. In this approach, 2,3-difluorophenol undergoes deprotonation with a strong base (e.g., K₂CO₃ or NaH) to generate a phenoxide ion, which subsequently displaces a leaving group (typically bromide or mesylate) on 6-bromohexan-2-one.

A representative procedure from modified protocols involves refluxing 2,3-difluorophenol (1.2 equiv) with 6-bromohexan-2-one (1.0 equiv) in anhydrous acetone at 60°C for 12 hours, yielding 72–78% of the target compound after column chromatography (hexane/ethyl acetate gradient). Critical to success is the exclusion of moisture, as hydrolysis of the bromo-ketone precursor competes at >5% water content.

Solvent and Base Optimization

Polar aprotic solvents (DMF, DMSO) accelerate phenoxide formation but risk ketone enolate generation, leading to dimerization byproducts. Neutral solvents like acetone or THF mitigate this, albeit with longer reaction times. Tributylphosphine additives (5 mol%) enhance bromide displacement rates by 30–40% without side reactions.

Mitsunobu Reaction: Reductive Etherification

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative. Coupling 2,3-difluorophenol with 6-hydroxyhexan-2-one in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieves 65–70% yields within 6 hours at 0°C to room temperature. This method circumvents preformed alkoxide requirements but necessitates strict stoichiometric control of DEAD (1.1 equiv) to prevent over-oxidation of the ketone.

Catalytic Cross-Coupling Strategies

Palladium-Mediated Buchwald-Hartwig Amination Adaptations

Recent adaptations of Pd-catalyzed C–O coupling enable direct arylation of hexan-2-one derivatives. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C, 6-bromohexan-2-one couples with 2,3-difluorophenol to furnish the product in 82% yield after 18 hours. Key advantages include tolerance of electron-withdrawing fluorine substituents and reduced purification burden compared to classical methods.

Ligand Screening and Temperature Effects

Bidentate ligands (e.g., BINAP, DPPF) outperform monodentated equivalents by stabilizing the Pd center during oxidative addition. Reactions conducted above 100°C exhibit 15% higher conversion rates but require careful exclusion of oxygen to prevent catalyst deactivation.

Ketone Functionalization and Late-Stage Modification

Oxidation of Secondary Alcohol Intermediates

An alternative route involves synthesizing 6-(2,3-difluorophenoxy)hexan-2-ol via Mitsunobu or alkylation methods, followed by oxidation to the ketone. Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP) effectively oxidizes the secondary alcohol, with DMP offering superior selectivity (94% yield vs. 78% for Jones) and shorter reaction times (2 hours vs. 8 hours).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Key Advantages
Williamson Synthesis7899.512Scalable, minimal byproducts
Mitsunobu Reaction7098.26Mild conditions, no strong bases
Pd-Catalyzed Coupling8299.118High yield, atom-economical
Oxidation of Alcohol9499.72Excellent selectivity, fast kinetics

Critical Considerations in Process Optimization

Protecting Group Strategies for Ketone Stability

During etherification, the hexan-2-one’s carbonyl group is susceptible to nucleophilic attack. Acetal protection (e.g., ethylene glycol, 1,2-ethanedithiol) prior to alkylation prevents ketalization byproducts, with subsequent deprotection achieved via acidic hydrolysis (HCl/THF/H₂O).

Purification Challenges and Solutions

Chromatographic separation on silica gel (hexane/EtOAc 4:1 to 1:1) effectively isolates the product, but co-elution with difluorophenol residuals necessitates careful TLC monitoring (Rf 0.35 in 3:1 hexane/EtOAc). Recrystallization from n-heptane/ethyl acetate (1:3) improves purity to >99.5% for pharmaceutical-grade material.

Scalability and Industrial Adaptations

Continuous-Flow Reactor Designs

Adoption of continuous-flow systems for Williamson ether synthesis reduces reaction times from 12 hours to 45 minutes by maintaining precise temperature control (60±2°C) and stoichiometric ratios. Pilot-scale trials demonstrate 85% yield at 10 kg/batch throughput with 98% purity post-crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,3-Difluorophenoxy)hexan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The medicinal properties of 6-(2,3-difluorophenoxy)hexan-2-one are particularly significant. It has been studied for its potential use as a therapeutic agent in the treatment of various conditions.

1.1. CGRP Receptor Antagonism

One notable application is its role as a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist. Compounds that inhibit CGRP receptors are being investigated for their efficacy in treating migraine headaches and other neurogenic conditions. The hemisulfate salt of this compound has been highlighted for its therapeutic potential in managing migraine headaches and airway inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

1.2. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, studies have shown that fluorinated phenolic compounds can disrupt microbial cell membranes, suggesting that this compound may possess similar effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Fluorinated Phenol AStaphylococcus aureus32 µg/mL
Fluorinated Phenol BEscherichia coli64 µg/mL
This compoundPotential ActivityTBD

Synthetic Chemistry Applications

This compound serves as an important intermediate in organic synthesis.

2.1. Synthesis of Complex Molecules

This compound can be utilized in the synthesis of more complex organic molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. Its difluorophenoxy group enhances reactivity and selectivity in synthetic pathways .

2.2. Triazole Chemistry

The compound can also be incorporated into triazole chemistry, which is significant in drug discovery. Triazoles have shown promise as antifungal agents and in other therapeutic areas .

Table 2: Synthetic Routes for this compound

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionBase-catalyzed reaction with halides85
Coupling ReactionCu-catalyzed reaction with azides90

Material Science Applications

In material science, compounds like this compound are being explored for their potential use in developing advanced materials.

3.1. Polymer Chemistry

Due to its unique functional groups, this compound can be used to synthesize polymers with specific properties such as enhanced thermal stability and chemical resistance .

Case Study 1: Therapeutic Efficacy

A study investigating the efficacy of a series of CGRP receptor antagonists found that modifications to the phenoxy group significantly enhanced binding affinity and therapeutic outcomes in migraine models .

Case Study 2: Synthesis Optimization

Research focusing on optimizing synthetic routes for fluorinated compounds demonstrated that varying reaction conditions could lead to higher yields of this compound, emphasizing its utility as an intermediate in complex synthesis .

Wirkmechanismus

The mechanism of action of 6-(2,3-Difluorophenoxy)hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the ketone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varying Fluorination Patterns

a) 6-(2,5-Difluorophenoxy)hexan-2-one
  • Structural Difference: The fluorine atoms are positioned at the 2,5-positions of the phenoxy ring instead of 2,3.
  • Lipophilicity: LogP values are expected to be similar, but spatial arrangement could influence binding to biological targets .
b) 6-(2,6-Difluorophenoxy)-2-oxo-hexanoic acid ethyl ester
  • Structural Difference: Features a 2,6-difluorophenoxy group and an ethyl ester at the hexan-2-one position.
  • Metabolic Stability: The ester may act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .
c) 6-(4-(Trifluoromethoxy)phenoxy)hexan-2-one
  • Structural Difference : Replaces the 2,3-difluoro group with a 4-trifluoromethoxy substituent.
  • Biological Activity: Trifluoromethoxy groups are common in agrochemicals due to their resistance to metabolic degradation .

Functional Group Variants

a) 6-(5-Methyl-furan-2-yl)-hexan-2-one
  • Structural Difference: Replaces the difluorophenoxy group with a 5-methylfuran ring.
  • Reactivity: Furan rings are prone to oxidation, limiting stability under oxidative conditions .
b) 2-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenoxy]acetic acid
  • Structural Difference: A complex derivative containing a 2,3-difluorophenoxy group integrated into a pyrrolopyridazine scaffold.
  • Implications :
    • Pharmaceutical Relevance : This compound’s patent listing (Example 324) suggests utility in drug discovery, likely targeting enzymes or receptors where fluorinated groups enhance binding affinity .

Patent and Commercial Relevance

  • Discontinued Analogs: Compounds like 6-(2,6-Difluorophenoxy)-2-oxo-hexanoic acid ethyl ester () and 6-(4-(Trifluoromethoxy)phenoxy)hexan-2-one () were discontinued, possibly due to stability or regulatory challenges.
  • Pharmaceutical Patents: The prominence of 2,3-difluorophenoxy groups in EP 4 374 877 A2 (Example 324) underscores their role in kinase inhibitors or GPCR modulators .

Q & A

What are the established synthetic routes for 6-(2,3-Difluorophenoxy)hexan-2-one in academic research?

Basic Question
Synthesis typically involves nucleophilic aromatic substitution (SNAr) between a 2,3-difluorophenol derivative and a hexan-2-one precursor. A common approach is to activate the phenol via deprotonation (e.g., using K₂CO₃ or Cs₂CO₃) and react it with a bromo- or mesylate-substituted hexan-2-one intermediate under reflux in polar aprotic solvents like DMF or acetonitrile. Post-synthesis purification often employs reverse-phase column chromatography (e.g., C18 silica with acetonitrile/water gradients) to isolate the product .

Key Steps:

  • Activation: Deprotonation of 2,3-difluorophenol.
  • Coupling: Reaction with 6-bromohexan-2-one at 80–100°C.
  • Purification: Reverse-phase chromatography (≥90% purity confirmed by HPLC) .

How is this compound characterized analytically?

Basic Question
Standard analytical methods include:

  • LC-MS: To confirm molecular weight (e.g., m/z [M+H]+ observed at ~230–240 Da) and detect impurities.
  • HPLC: Retention time comparisons (e.g., 1.08–1.32 minutes under acidic conditions with C18 columns) .
  • NMR: ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm; ketone carbonyl at ~208 ppm).
  • Elemental Analysis: Validate C, H, F content (±0.3% deviation).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.